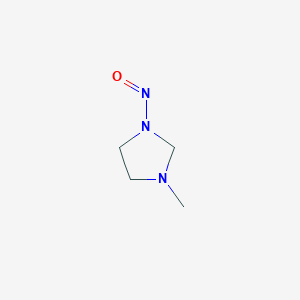
1-Methyl-3-nitrosoimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-nitrosoimidazolidine is a heterocyclic organic compound featuring an imidazolidine ring with a methyl group at the first position and a nitroso group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitrosoimidazolidine can be synthesized through the nitration of 1-methylimidazolidine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitroso group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-nitrosoimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-methyl-3-nitroimidazolidine.
Reduction: Formation of 1-methyl-3-aminoimidazolidine.
Substitution: Formation of various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
1-Methyl-3-nitrosoimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-3-nitrosoimidazolidine involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
1-Methyl-3-nitroimidazolidine: Similar structure but with a nitro group instead of a nitroso group.
1-Methyl-3-aminoimidazolidine: Similar structure but with an amino group instead of a nitroso group.
1-Methylimidazolidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-3-nitrosoimidazolidine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
116109-66-1 |
|---|---|
Formule moléculaire |
C4H9N3O |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
1-methyl-3-nitrosoimidazolidine |
InChI |
InChI=1S/C4H9N3O/c1-6-2-3-7(4-6)5-8/h2-4H2,1H3 |
Clé InChI |
LDFMAYFPOPDGCR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)

![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)





![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)


![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
